

Initial Assessment of ANTAQ's Influence on Port Competition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antaq

Cat. No.: B10773601

[Get Quote](#)

Brasília, D.F. - The Brazilian National Waterway Transportation Agency (**ANTAQ**), as the regulatory body for the nation's port sector, wields significant influence over the competitive landscape of maritime trade. Through a framework of resolutions, technical studies, and auction models, **ANTAQ** directs market structure, investment viability, and tariff policies. This guide provides a technical overview of the primary mechanisms **ANTAQ** employs to shape port competition, presenting key data, methodologies, and regulatory workflows for researchers and development professionals.

Regulatory Framework and Key Instruments

ANTAQ's authority stems from Law No. 10.233/2001, which established it as the regulator for waterway transportation and port infrastructure. A key enhancement to its role in promoting competition came with Law No. 12.815/2013, which modernized the port sector's regulatory framework, redefined **ANTAQ**'s institutional competencies, and aimed to increase legal certainty to attract investment.^[1]

The agency's primary instruments for influencing competition include:

- **Port Leasing Auctions:** Defining the terms and rules for bidding on new terminal concessions. A prominent, recent example is the auction for the Tecon 10 container terminal at the Port of Santos, where **ANTAQ**'s rules were designed to foster competition by initially restricting bids from incumbent operators.^{[2][3]}

- **Tariff Regulation:** Reviewing and approving port tariff structures. **ANTAQ** is the designated body for updating and revising these tariffs, directly impacting the cost structure for port users.^[3]
- **Feasibility and Impact Analyses:** Mandating and evaluating detailed studies before the approval of new projects or regulations to ensure economic viability and assess market impacts.
- **Normative Resolutions:** Issuing binding rules that govern port operations, contracts, and corporate transfers.

Data Presentation: Port Cargo Throughput

Quantitative analysis of cargo throughput is essential for understanding market dynamics and the distribution of activity across Brazil's port system. The data below, sourced from **ANTAQ's** Statistical Panel, provides a snapshot of performance and market share.

Table 1: Cargo Throughput for Major Brazilian Ports (January - August 2025)

| Port/Terminal Complex | Cargo Handled (Million Tonnes) | Market Share (%) |
|------------------------------------|--------------------------------|------------------|
| Ponta da Madeira Maritime Terminal | 110.4 | 12.07% |
| Port of Santos | 93.7 | 10.24% |
| Other Ports | 710.7 | 77.69% |
| Total | 914.8 | 100.00% |

Source: **ANTAQ** Waterway Statistical Panel. Data reflects a 2.8% increase in total cargo handling compared to the same period in the previous year.^[4]

Table 2: Year-over-Year Growth by Cargo Type (January - July 2021 vs. 2020)

| Cargo Type | Y-o-Y Growth (%) |
|---------------------|------------------|
| Solid Bulk | +5.13% |
| Liquid Bulk | +12.06% |
| Containerized Cargo | +15.31% |
| General Cargo | +16.56% |
| Total Growth | +8.44% |

Source: **ANTAQ** Waterway Statistical Panel. This period saw an increase of 54.2 million tons handled across all Brazilian port facilities compared to 2020.[5]

Experimental Protocols and Methodologies

ANTAQ employs rigorous analytical methodologies to underpin its regulatory decisions. These protocols serve as the basis for authorizing investments and implementing new policies, ensuring they are grounded in economic and environmental analysis.

Technical, Economic, and Environmental Feasibility Study (EVTEA)

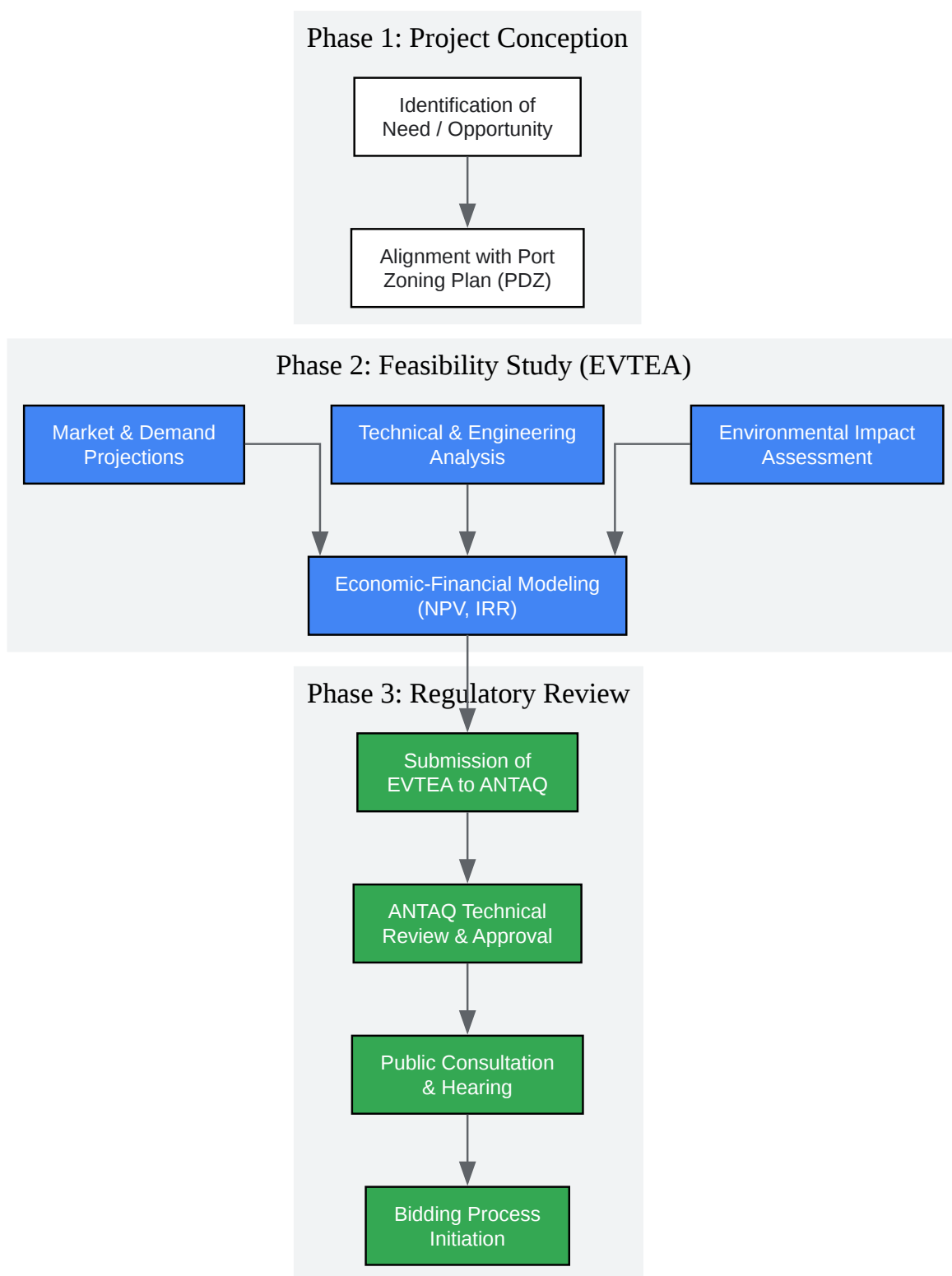
The EVTEA is a mandatory prerequisite for the leasing of port areas and facilities.[5] Governed by **ANTAQ** Resolution No. 85/2022, this comprehensive study serves as the foundation for the bidding process.

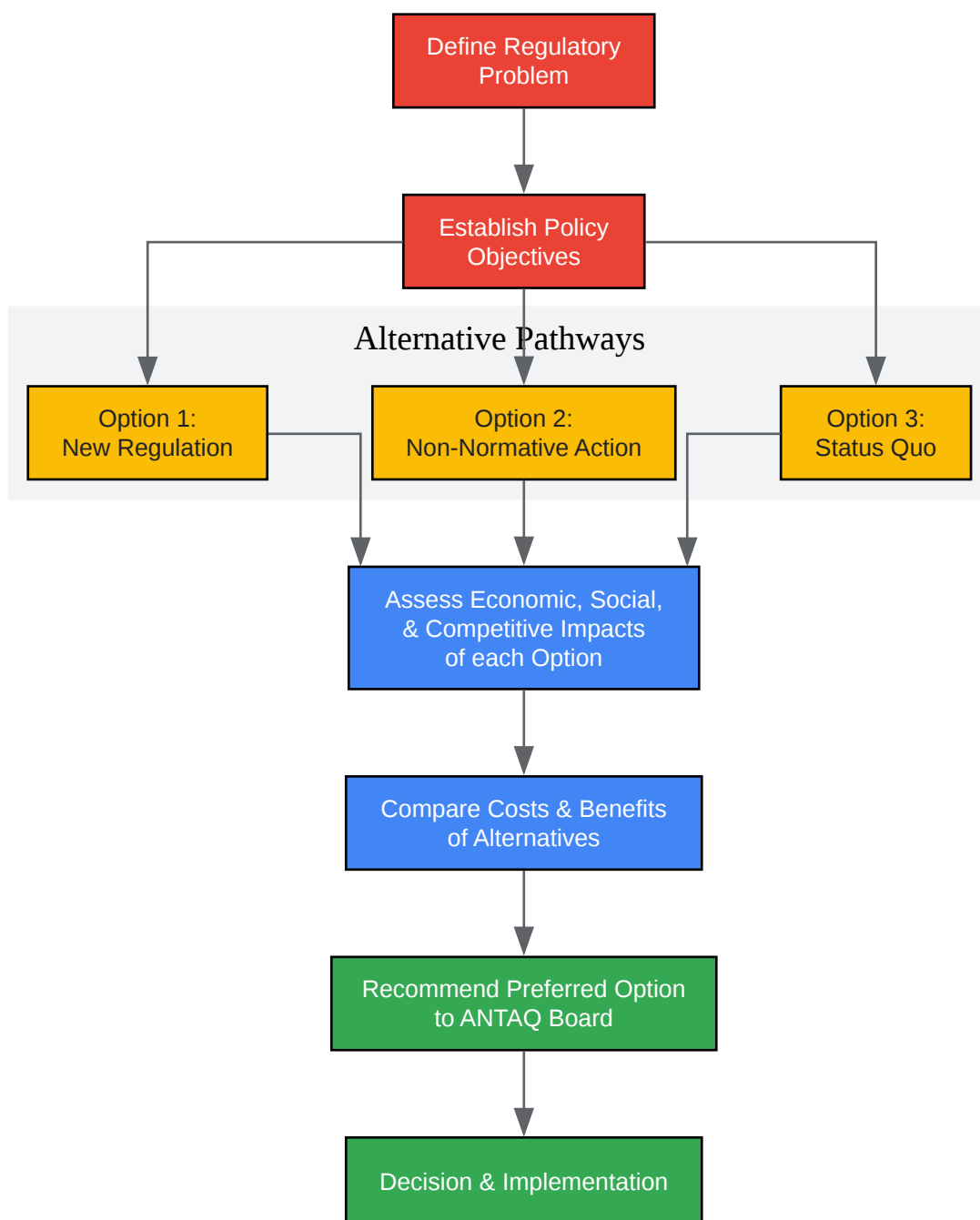
Core Components of the EVTEA Methodology:

- **Market Analysis:** Detailed study of cargo demand projections, identifying the potential market for the new terminal.
- **Technical and Environmental Feasibility:** Engineering assessments of the required infrastructure and an analysis of the project's environmental impact and mitigation measures.
- **Economic and Financial Analysis:**
 - Projection of revenues, operational costs (OPEX), and capital expenditures (CAPEX).

- Development of three distinct macroeconomic scenarios (conservative, pessimistic, and probable/optimistic) to establish a minimum cargo handling volume for the contract.^[5]
- Calculation of key financial indicators, such as Net Present Value (NPV), Internal Rate of Return (IRR), and Payback Period, to determine the project's viability and the required lease term for investment amortization.
- Regulatory Compliance: Ensuring the project aligns with the port's Development and Zoning Plan (PDZ).

The workflow for this process ensures that any new port concession is based on a robust, data-driven assessment of its long-term viability and contribution to the port system.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Portal de Dados Abertos [dados.gov.br]
- 2. gov.br [gov.br]
- 3. Anuário Estatístico da ANTAQ – Base dos Dados [basedosdados.org]
- 4. Página Inicial — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]
- 5. demarest.com.br [demarest.com.br]
- To cite this document: BenchChem. [Initial Assessment of ANTAQ's Influence on Port Competition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773601#initial-assessment-of-antaq-s-influence-on-port-competition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com